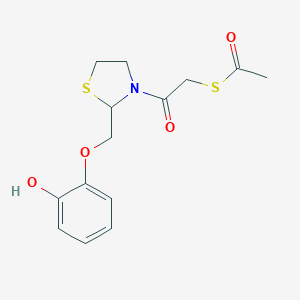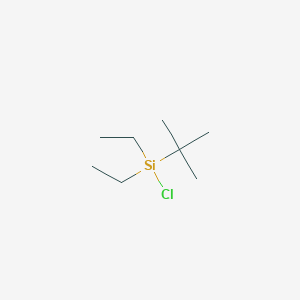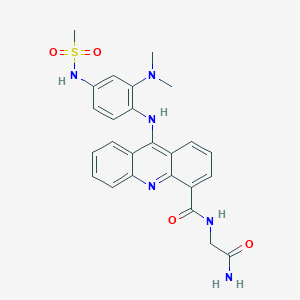
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as Acrizanib, is a kinase inhibitor that has been found to have promising results in cancer treatment and other diseases. In
Mécanisme D'action
The mechanism of action of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves the inhibition of the VEGFR-2 and PDGFR-β receptors. These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed. By inhibiting these receptors, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- prevents the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include the inhibition of angiogenesis, which leads to the suppression of tumor growth and metastasis. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in lab experiments is its specificity for the VEGFR-2 and PDGFR-β receptors. This allows for targeted inhibition of angiogenesis and cancer cell growth. However, one limitation is that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
For the research on 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include further investigation into its potential applications in cancer treatment and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could explore the use of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in combination with other therapies to enhance its efficacy. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for the VEGFR-2 and PDGFR-β receptors allows for targeted inhibition of angiogenesis and cancer cell growth. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with dimethylamine to form 2-(dimethylamino)-4-nitroaniline. This is then reacted with 2-bromo-4-(methylsulfonyl)aniline to form 2-(dimethylamino)-4-(methylsulfonyl)-N-(4-nitrophenyl)aniline. The final step involves the reaction of this intermediate with 4-acridinecarboxylic acid to form 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-.
Applications De Recherche Scientifique
The scientific research applications of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- are diverse. One of the most promising applications is in cancer treatment. Studies have shown that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- inhibits the growth of cancer cells by targeting the VEGFR-2 and PDGFR-β receptors. It has also been found to have anti-tumor effects in various types of cancer, including lung cancer, breast cancer, and prostate cancer.
Propriétés
Numéro CAS |
106521-52-2 |
|---|---|
Nom du produit |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- |
Formule moléculaire |
C25H26N6O4S |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
N-(2-amino-2-oxoethyl)-9-[2-(dimethylamino)-4-(methanesulfonamido)anilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O4S/c1-31(2)21-13-15(30-36(3,34)35)11-12-20(21)29-23-16-7-4-5-10-19(16)28-24-17(23)8-6-9-18(24)25(33)27-14-22(26)32/h4-13,30H,14H2,1-3H3,(H2,26,32)(H,27,33)(H,28,29) |
Clé InChI |
VZLAJLDAKVXFNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
Autres numéros CAS |
106521-52-2 |
Synonymes |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4- ((methylsulfonyl)amino)phenyl)amino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





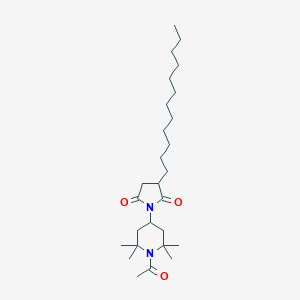
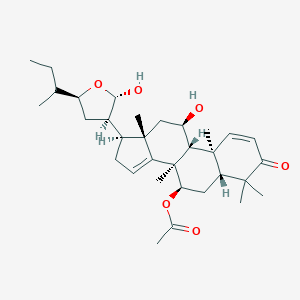
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

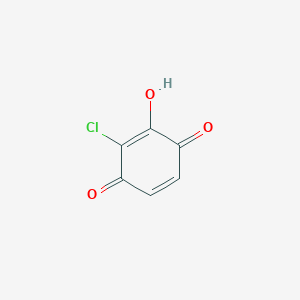

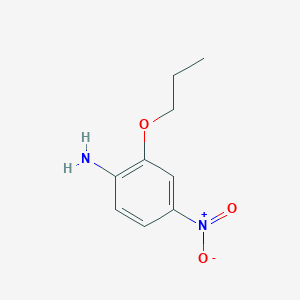
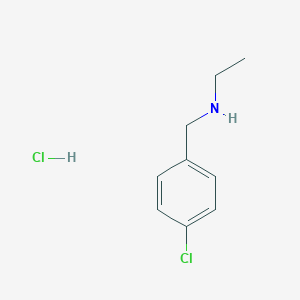
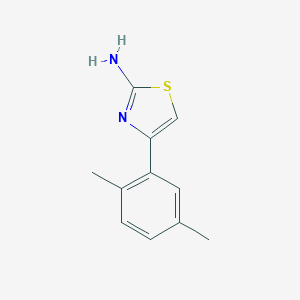
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
